4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid
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Overview
Description
4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid is a complex organic compound that belongs to the class of oxazines. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Mechanism of Action
Target of Action
It’s worth noting that the compound contains a1,4-oxazine ring, a fundamental heterocyclic structure found in many bioactive molecules . This suggests that the compound could interact with a variety of biological targets.
Mode of Action
The compound contains atert-butoxycarbonyl (Boc) group , which is commonly used as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The presence of the 1,4-oxazine ring and the boc group suggests that it could be involved in a variety of biochemical reactions, particularly those involving amines .
Pharmacokinetics
The presence of the boc group could potentially influence its bioavailability, as boc groups are often used to improve the pharmacokinetic properties of drug molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the removal of the Boc group is typically achieved under acidic conditions , suggesting that the compound’s activity could be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid typically involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazoline can be further oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to an oxazole using reagents such as manganese dioxide.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane can be used to remove the Boc protecting group.
Major Products Formed
Oxidation: Oxazole derivatives.
Deprotection: The corresponding amine after removal of the Boc group.
Scientific Research Applications
4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-[(tert-butoxy)carbonyl]-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid .
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid .
Uniqueness
4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid is unique due to its specific structure, which includes both an oxazine ring and a Boc protecting group. This combination allows for versatile applications in synthetic chemistry and biological research.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-6-7-19-11-8-9(12(16)17)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUUHJXWGFMPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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